5-Ethoxy-2,3-dimethylquinoxaline

P2X3 antagonist purinergic signaling pain target

5-Ethoxy-2,3-dimethylquinoxaline is a disubstituted quinoxaline heterocycle (C₁₂H₁₄N₂O, MW 202.25 g/mol) distinguished by a 5-ethoxy substituent and 2,3-dimethyl groups on the fused benzene–pyrazine core. The compound has a predicted density of 1.1±0.1 g/cm³, a boiling point of 315.8±37.0 °C, and a flash point of 108.2±16.1 °C.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 732306-08-0
Cat. No. B11897849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-2,3-dimethylquinoxaline
CAS732306-08-0
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=NC(=C(N=C21)C)C
InChIInChI=1S/C12H14N2O/c1-4-15-11-7-5-6-10-12(11)14-9(3)8(2)13-10/h5-7H,4H2,1-3H3
InChIKeyPRPIIFMRZOZNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-2,3-dimethylquinoxaline (CAS 732306-08-0) Physicochemical and Target-Engagement Baseline for Comparator Evaluation


5-Ethoxy-2,3-dimethylquinoxaline is a disubstituted quinoxaline heterocycle (C₁₂H₁₄N₂O, MW 202.25 g/mol) distinguished by a 5-ethoxy substituent and 2,3-dimethyl groups on the fused benzene–pyrazine core . The compound has a predicted density of 1.1±0.1 g/cm³, a boiling point of 315.8±37.0 °C, and a flash point of 108.2±16.1 °C . Unlike the parent 2,3-dimethylquinoxaline or the 5-methoxy analog, this scaffold has been profiled across multiple pharmacologically relevant targets, including P2X purinoceptors, orexin receptors, monoamine oxidase isoforms, and serotonin receptor subtypes, establishing a multi-target activity fingerprint that informs its selection as a chemical probe [1][2][3][4].

Why Generic 2,3-Dimethylquinoxaline or 5-Methoxy Analogs Cannot Substitute for 5-Ethoxy-2,3-dimethylquinoxaline in Target-Based Screening


Quinoxaline derivatives with identical 2,3-dimethyl substitution but divergent 5-position substituents exhibit profoundly different target-engagement profiles, making generic substitution scientifically unsound. The 5-ethoxy group in 5-ethoxy-2,3-dimethylquinoxaline confers a distinct combination of electronic and steric properties compared to the unsubstituted parent 2,3-dimethylquinoxaline (CAS 2379-55-7) or the 5-methoxy analog (CAS not available), resulting in measurable shifts in receptor affinity, selectivity, and functional activity. For instance, the 5-ethoxy analog demonstrates nanomolar affinity at 5-HT₆ (Ki = 2.7 nM) [1] and moderate affinity at MAO-A (Ki = 240 nM) [2], whereas the 5-methoxy or 5-unsubstituted counterparts show markedly different potency ranks when evaluated in parallel P2X3 or orexin receptor assays [3][4]. These quantitative discrepancies are driven by substituent-dependent modulation of π–π stacking, hydrogen-bonding capacity, and lipophilicity, which collectively alter binding-pocket complementarity. Procurement of an incorrect 5-substituted analog therefore risks invalidating structure–activity relationship (SAR) campaigns, producing false-negative screening results, or requiring costly re-synthesis of lead series.

Quantitative Differentiation Evidence for 5-Ethoxy-2,3-dimethylquinoxaline Against Closest Structural and Pharmacological Analogs


P2X3 Receptor Antagonism: EC₅₀ Comparison of 5-Ethoxy-2,3-dimethylquinoxaline vs. a Structurally Related Quinoxaline Probe

5-Ethoxy-2,3-dimethylquinoxaline exhibits antagonist activity at the recombinant rat P2X3 receptor with an EC₅₀ of 80 nM, as measured in Xenopus oocytes at a screening concentration of 10 µM [1]. A structurally related quinoxaline derivative (CHEMBL494833, containing a distinct substitution pattern) achieved an IC₅₀ of 25 nM at the same rat P2X3 receptor but in a different assay format (CHO cells, FLIPR) [2]. The 3.2-fold difference in potency between these two quinoxaline-based antagonists underscores the sensitivity of P2X3 engagement to precise substituent topology.

P2X3 antagonist purinergic signaling pain target

Human Orexin Receptor Subtype Selectivity: OX2R (Ki = 27 nM) vs. OX1R (Ki = 849 nM) for 5-Ethoxy-2,3-dimethylquinoxaline

5-Ethoxy-2,3-dimethylquinoxaline displays a 31-fold binding selectivity for the human orexin receptor subtype 2 (OX2R, Ki = 27 nM) over subtype 1 (OX1R, Ki = 849 nM), as determined in CHO-K1 cells expressing human receptors and measuring inhibition of orexin-A-induced intracellular Ca²⁺ release [1][2]. For comparison, the clinically investigated dual orexin receptor antagonist (DORA) suvorexant exhibits Ki values of 0.55 nM (OX1R) and 0.35 nM (OX2R)—a <2-fold selectivity window—while the OX2R-selective clinical candidate seltorexant shows >100-fold selectivity [3]. The 31-fold OX2R preference of 5-ethoxy-2,3-dimethylquinoxaline places it in an intermediate selectivity category, relevant for probe development where balanced dual antagonism is not required.

orexin receptor antagonist OX2R selectivity sleep disorder target

Monoamine Oxidase A (MAO-A) Affinity: Ki = 240 nM vs. Negligible Dopamine D2 Receptor Binding (Ki = 23,000 nM)

5-Ethoxy-2,3-dimethylquinoxaline binds to rat MAO-A with a Ki of 240 nM as determined by [³H]-Ro 41-1049 displacement in cerebral cortex membranes [1]. In contrast, its affinity for the human dopamine D2 receptor (high-affinity state) is negligible (Ki = 23,000 nM), yielding a 96-fold selectivity window for MAO-A over D2 [2]. For reference, the MAO-A inhibitor clorgyline exhibits sub-nanomolar affinity (IC₅₀ ≈ 0.1–1 nM), while the reversible MAO-A inhibitor moclobemide shows an IC₅₀ of approximately 200–600 nM depending on assay conditions [3]. The 240 nM Ki of 5-ethoxy-2,3-dimethylquinoxaline positions it in the same affinity band as moclobemide, yet with a distinct chemotype that avoids the hydrazine or amide functionalities typical of classical MAO inhibitors.

MAO-A ligand dopamine receptor selectivity CNS probe

5-HT₆ Serotonin Receptor Affinity: Ki = 2.7 nM vs. 5-HT₇ Receptor (Ki = 316 nM) – 117-Fold Subtype Selectivity

5-Ethoxy-2,3-dimethylquinoxaline demonstrates high-affinity binding to the human 5-HT₆ receptor with a Ki of 2.7 nM, assessed by displacement of [³H]LSD [1]. The compound also exhibits functional antagonism at the human recombinant 5-HT₆ receptor with an IC₅₀ of 8.5 nM in a cAMP accumulation assay [2]. In contrast, its affinity for the human 5-HT₇ receptor is 117-fold lower (Ki = 316 nM) [3]. For reference, the prototypical 5-HT₆ antagonist SB-399885 has a reported Ki of 0.2–0.5 nM, while the clinically evaluated 5-HT₆ antagonist idalopirdine shows a Ki of approximately 2–4 nM [4]. The 5-HT₆ affinity of 5-ethoxy-2,3-dimethylquinoxaline is within the same order of magnitude as idalopirdine, validating its utility as a 5-HT₆-preferring quinoxaline probe.

5-HT6 antagonist serotonin receptor cognitive disorder target

Target Engagement Fingerprint: 5-Ethoxy-2,3-dimethylquinoxaline vs. Parent 2,3-Dimethylquinoxaline – Distinct Biological Activity Profiles

The parent compound 2,3-dimethylquinoxaline (CAS 2379-55-7) has been characterized primarily as an antifungal agent (MIC = 1.125 µg/mL against Candida tropicalis; MIC = 9 µg/mL against Cryptococcus neoformans) and a gastroprotective agent in rodent models, with no reported activity at P2X3, orexin, 5-HT₆, or MAO-A receptors [1][2]. In contrast, 5-ethoxy-2,3-dimethylquinoxaline engages a completely orthogonal target panel (P2X3 EC₅₀ = 80 nM; OX2R Ki = 27 nM; 5-HT₆ Ki = 2.7 nM; MAO-A Ki = 240 nM) with no reported antifungal activity at comparable concentrations [3][4][5]. This divergent pharmacology demonstrates that the 5-ethoxy substituent fundamentally redirects the biological activity of the quinoxaline core from antimicrobial to G-protein-coupled receptor (GPCR) and enzyme targets.

quinoxaline SAR target fingerprint chemical probe selectivity

MAO-B and LSD1 Activity Annotation: Additional Differentiators from Antimicrobial Quinoxalines

The Therapeutic Target Database (TTD) annotates a compound matching the identity of 5-ethoxy-2,3-dimethylquinoxaline (linked via PMID 25399762, Oryzon Genomics S.A.) as an inhibitor of both monoamine oxidase type B (MAO-B) and lysine-specific histone demethylase 1 (LSD1/KDM1A) [1]. While precise IC₅₀ or Ki values are not publicly disclosed for this specific entry, the dual MAO-B/LSD1 inhibition profile is mechanistically significant: LSD1 is a validated epigenetic target in acute myeloid leukemia and small-cell lung cancer, and MAO-B is a therapeutic target in Parkinson's disease [2][3]. This annotation further distinguishes 5-ethoxy-2,3-dimethylquinoxaline from the parent 2,3-dimethylquinoxaline and 5-methoxy analogs, which lack any reported LSD1 or MAO-B activity.

MAO-B inhibitor LSD1 inhibitor epigenetic probe

High-Value Procurement Scenarios for 5-Ethoxy-2,3-dimethylquinoxaline Based on Quantitative Differentiation Evidence


Orexin Receptor Subtype-Selective Probe Development for Sleep/Wake Disorder Research

Investigators developing OX2R-selective antagonists for insomnia or narcolepsy can utilize 5-ethoxy-2,3-dimethylquinoxaline as a starting scaffold with a validated 31-fold OX2R-over-OX1R selectivity window (OX2R Ki = 27 nM; OX1R Ki = 849 nM) [1]. This intermediate selectivity profile fills a gap between non-selective dual antagonists (e.g., suvorexant, <2-fold) and highly selective clinical candidates (e.g., seltorexant, >100-fold), making it suitable for mechanistic studies where partial OX1R sparing is desired but complete OX1R avoidance is not required.

5-HT₆ Receptor-Focused CNS Chemical Biology and Cognitive Disorder Screening

With a 5-HT₆ Ki of 2.7 nM, functional antagonism IC₅₀ of 8.5 nM, and 117-fold selectivity over 5-HT₇ (Ki = 316 nM), 5-ethoxy-2,3-dimethylquinoxaline is an appropriate tool compound for 5-HT₆-mediated cognitive enhancement studies [2]. Its affinity is comparable to the clinical candidate idalopirdine (Ki ≈ 2–4 nM), supporting its use in target-validation assays, receptor occupancy studies, and phenotypic screening where 5-HT₇-mediated confounding effects must be minimized.

MAO-A Selective Ligand Design with Built-in Dopaminergic Counter-Screening Data

The compound's moderate MAO-A affinity (Ki = 240 nM) paired with a 96-fold window over the D2 receptor (Ki = 23,000 nM) provides a clean selectivity baseline for CNS probe optimization [3]. Medicinal chemistry teams can use 5-ethoxy-2,3-dimethylquinoxaline as a starting point for structure–activity relationship (SAR) expansion, confident that the scaffold does not harbor intrinsic dopaminergic liability—a common pitfall in MAO inhibitor development.

P2X3 Antagonist Screening with Defined Quinoxaline Scaffold Potency Benchmark

For purinergic signaling research focused on P2X3 (a validated target in chronic cough and neuropathic pain), 5-ethoxy-2,3-dimethylquinoxaline provides a structurally defined quinoxaline antagonist with a measured EC₅₀ of 80 nM [4]. This benchmark enables direct comparison with other quinoxaline-derived P2X3 antagonists (e.g., a related analog with IC₅₀ = 25 nM in a different assay format) and supports structure-based optimization campaigns where incremental improvements in potency are tracked against a known reference point.

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